molecular formula C27H49NO9 B14887338 2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid

2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid

Cat. No.: B14887338
M. Wt: 531.7 g/mol
InChI Key: QTIJREXVLUELSX-AZFHZTBSSA-N
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Description

2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid is a complex organic compound with a molecular formula of C27H49NO9 It is characterized by multiple stereocenters and functional groups, including hydroxyl, acetamido, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Heptadecan-4-yl Chain: This involves the construction of the long carbon chain with specific stereochemistry. Common reagents include Grignard reagents and organolithium compounds.

    Introduction of Functional Groups: Hydroxyl and acetamido groups are introduced through selective oxidation and amination reactions.

    Esterification: The final step involves the esterification of the intermediate compound with butanedioic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Amides, esters

Scientific Research Applications

2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and acetamido groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid
  • 2-[2-[(3R,4R,5S,7S,16S)-17-hydroxy-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid

Uniqueness

The uniqueness of 2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H49NO9

Molecular Weight

531.7 g/mol

IUPAC Name

2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C27H49NO9/c1-5-19(3)26(37-25(34)16-21(27(35)36)15-24(32)33)23(31)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30-31H,5-17H2,1-4H3,(H,28,29)(H,32,33)(H,35,36)/t18-,19+,21?,22-,23-,26+/m0/s1

InChI Key

QTIJREXVLUELSX-AZFHZTBSSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H](CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O

Origin of Product

United States

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